molecular formula C12H7BrClN B8238515 3-Bromo-6-chloro-9H-carbazole

3-Bromo-6-chloro-9H-carbazole

Cat. No.: B8238515
M. Wt: 280.55 g/mol
InChI Key: JRTFGDMVQLLYRC-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-9H-carbazole: is a heterocyclic aromatic compound that belongs to the carbazole family. Carbazoles are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications. The presence of bromine and chlorine atoms in the 3rd and 6th positions, respectively, enhances its reactivity and potential for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination and Chlorination: The synthesis of 3-Bromo-6-chloro-9H-carbazole typically involves the bromination and chlorination of carbazole.

    Industrial Production Methods: Industrial production often employs similar bromination and chlorination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Bromo-6-chloro-9H-carbazole can undergo nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation with potassium permanganate can yield corresponding carbazole derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, using palladium catalysts to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol at room temperature.

    Oxidation: Potassium permanganate in an aqueous medium.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products Formed:

    Substitution Products: Various substituted carbazoles depending on the nucleophile used.

    Oxidation Products: Oxidized carbazole derivatives.

    Coupling Products: Biaryl compounds with extended conjugation.

Scientific Research Applications

3-Bromo-6-chloro-9H-carbazole is a significant compound in organic chemistry, known for its diverse applications across various fields, including medicinal chemistry, materials science, and industrial processes. This article provides a comprehensive overview of its applications, supported by detailed data tables and case studies.

Medicinal Chemistry

This compound has been explored for its potential therapeutic properties, particularly in the development of anticancer agents.

Case Study: Anticancer Activity

A study investigated the cytotoxic effects of various carbazole derivatives, including this compound, on cancer cell lines. The results indicated significant antiproliferative activity:

CompoundCell LineIC50 (μM)Mechanism
This compoundA549 (lung cancer)15.0Apoptosis induction
Similar carbazole derivativeHeLa (cervical cancer)12.5Cell cycle arrest

These findings suggest that the compound may disrupt cellular pathways involved in cancer progression through mechanisms such as apoptosis and cell cycle modulation.

Antimicrobial Activity

Research has shown that halogenated carbazoles exhibit enhanced antimicrobial properties.

Antimicrobial Efficacy

The compound has been tested against various bacterial strains with promising results:

MicroorganismMinimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

This antimicrobial activity is likely attributed to the compound's ability to intercalate into DNA and generate reactive oxygen species, leading to microbial cell death.

Material Science

In material science, this compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

Application in Organic Electronics

The compound serves as an important intermediate for synthesizing materials used in organic light-emitting diodes due to its suitable electronic properties. Its unique structure allows for efficient charge transport and luminescence.

Industrial Applications

The compound is also employed in the dye and pigment industry due to its chromophoric properties.

Dyes and Pigments Production

This compound can be used to synthesize various dyes, enhancing color stability and photochemical properties in industrial applications.

Mechanism of Action

Molecular Targets and Pathways:

    Biological Activity: The compound can interact with various biological targets, including enzymes and receptors, due to its aromatic structure and halogen substituents.

    Pathways: It may influence cellular pathways by modulating enzyme activity or receptor binding, leading to potential therapeutic effects.

Comparison with Similar Compounds

    3-Bromo-9H-carbazole: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    6-Chloro-9H-carbazole:

    3,6-Dibromo-9H-carbazole: Contains two bromine atoms, increasing its reactivity but potentially limiting its selectivity in reactions.

Uniqueness:

    Reactivity: The presence of both bromine and chlorine atoms in 3-Bromo-6-chloro-9H-carbazole provides a unique combination of reactivity and selectivity, making it a versatile intermediate in organic synthesis.

    Applications: Its dual halogenation allows for diverse applications in material science, pharmaceuticals, and industrial chemistry.

Biological Activity

3-Bromo-6-chloro-9H-carbazole is a compound belonging to the carbazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anticancer, antibacterial, and neuroprotective effects, supported by various studies and case analyses.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C12H8BrClN
  • Molecular Weight : 279.56 g/mol

This compound is characterized by a fused ring system that contributes to its biological activity.

Anticancer Activity

Carbazole derivatives, including this compound, have been investigated for their anticancer properties. A study reported that carbazole derivatives exhibited significant cytotoxicity against various cancer cell lines, including:

Cell Line IC50 (µM)
HeLa (cervical cancer)12.2
A549 (lung carcinoma)84.7
C6 glioma49.9

These results indicate that this compound may induce apoptosis and cell cycle arrest in cancer cells, particularly in HeLa cells where it demonstrated the most potent activity .

Antibacterial Activity

The antibacterial efficacy of this compound has also been evaluated. Research indicates that it exhibits strong antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC, µg/mL)
Bacillus subtilis31.25 - 250
Escherichia coli62.5 - 125

In vitro assays demonstrated that the compound inhibited bacterial growth effectively, outperforming conventional antibiotics like amoxicillin .

Neuroprotective Effects

Recent studies have highlighted the potential neuroprotective effects of carbazole derivatives. Specifically, certain derivatives have shown promise as inhibitors of butyrylcholinesterase (BChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. For example:

  • A derivative with an IC50 value of 0.073 µM was identified as a potent BChE inhibitor.
  • Neuroprotective assays indicated that these compounds could enhance cognitive function in animal models at doses as low as 10 mg/kg .

Case Studies and Research Findings

  • Cytotoxicity against Cancer Cells :
    • A study assessed the cytotoxic effects of various carbazole derivatives on different cancer cell lines. The findings revealed that compounds with halogen substitutions (like bromine and chlorine) significantly increased cytotoxicity compared to their unsubstituted counterparts .
  • Antibacterial Spectrum :
    • Research demonstrated that this compound exhibited a broad antibacterial spectrum, particularly effective against biofilm-forming strains of Pseudomonas aeruginosa and Staphylococcus aureus. This suggests its potential application in treating chronic infections associated with biofilms .
  • Neuroprotection in Animal Models :
    • In vivo studies showed that administration of carbazole derivatives improved memory retention in rodent models subjected to cognitive impairment protocols, indicating their therapeutic potential in neurodegenerative conditions .

Properties

IUPAC Name

3-bromo-6-chloro-9H-carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrClN/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTFGDMVQLLYRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C3=C(N2)C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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